2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid
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Overview
Description
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 g/mol . This compound is part of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Mechanism of Action
Target of Action
The primary targets of 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
It’s known that the compound has the ability to form hydrogen bonds with different targets, which could potentially improve its pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Some studies suggest that similar compounds have shown potential cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method is highly efficient and yields the desired triazole ring structure . The reaction conditions often include the use of copper(I) catalysts and can be carried out at room temperature .
Industrial Production Methods
. The scalability of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Ethoxybenzyl)-1H-1,2,3-triazol-4-yl)acetic acid
- 2-(3-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
- 2-(2-(4H-1,2,4-Triazol-4-yl)phenoxy)acetic acid hydrochloride
Uniqueness
Compared to similar compounds, 2-(1,5-Diphenyl-1H-1,2,3-triazol-4-yl)acetic acid is unique due to its specific substitution pattern on the triazole ring, which can influence its reactivity and interaction with biological targets . This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,5-diphenyltriazol-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18-17-14)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEVJEHMLDUGLO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NN2C3=CC=CC=C3)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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